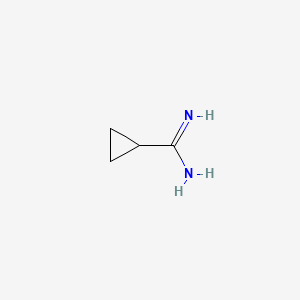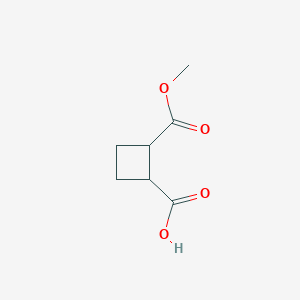
2-(甲氧羰基)环丁烷羧酸
描述
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is a derivative of cyclobutane, featuring both a methoxycarbonyl group and a carboxylic acid group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid can be synthesized from methanol and cyclobutane-1,2-dicarboxylic anhydride . The reaction involves the esterification of one of the carboxylic acid groups in the anhydride with methanol, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid are not well-documented, the general approach would likely involve large-scale esterification and hydrolysis reactions, similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting.
化学反应分析
Types of Reactions
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid.
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Hydrolysis: Requires water and a base or acid catalyst.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Esterification: Produces esters.
Hydrolysis: Yields the original carboxylic acid.
Oxidation: Forms diketones or other oxidized products.
Reduction: Produces alcohols.
作用机制
The mechanism of action of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid depends on the specific reactions it undergoes. In esterification, the carboxylic acid group reacts with an alcohol to form an ester, facilitated by an acid catalyst. In hydrolysis, the ester group is cleaved by water, regenerating the carboxylic acid. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound and the reagents used.
相似化合物的比较
2-(methoxycarbonyl)cyclobutane-1-carboxylic acid can be compared with other cyclobutane derivatives, such as:
Cyclobutanecarboxylic acid: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
Cyclobutane-1,2-dicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and potential for forming cyclic anhydrides.
2-Methylcyclobutanecarboxylic acid: Features a methyl group instead of a methoxycarbonyl group, affecting its chemical properties and reactivity.
The uniqueness of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300100 | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31420-52-7 | |
| Record name | NSC134896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(methoxycarbonyl)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
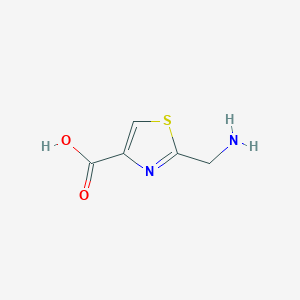
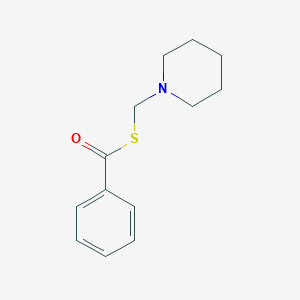
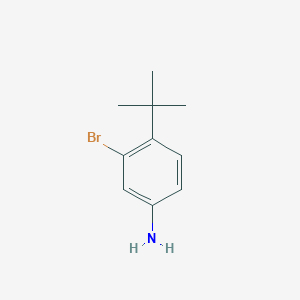
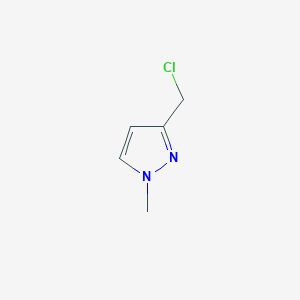

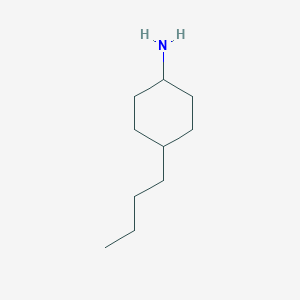
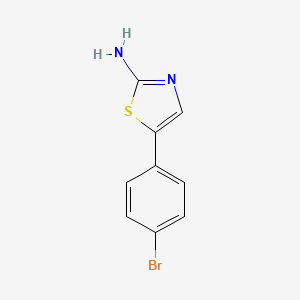
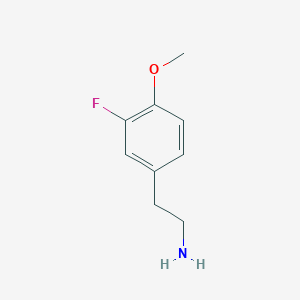


![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
